N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound features a blend of diverse functional groups, including thiadiazole and oxadiazole rings, which contribute to its distinct chemical behavior and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: : Start with the condensation of ethylthio acetic acid hydrazide with carbon disulfide, followed by cyclization to form the 1,3,4-thiadiazole ring.
Introduction of the Oxadiazole Ring: : Concurrently, synthesize the oxadiazole moiety by reacting isopropylhydrazine with carbon dioxide in the presence of a catalyst to form the 1,3,4-oxadiazole ring.
Piperidine Coupling: : The piperidine derivative, bearing a reactive group such as a halide or an acyl chloride, is then introduced to the thiadiazole scaffold through nucleophilic substitution.
Final Assembly: : The 1,3,4-oxadiazole ring is then coupled to the piperidine unit through a suitable linker, like an acetamide bond, under controlled conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced using optimized reaction conditions with a focus on yield improvement and process scalability. Batch or continuous flow processes might be employed, alongside catalysts to enhance reaction rates and selectivity. Key factors include solvent choice, temperature control, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the oxadiazole ring can yield corresponding hydrazine derivatives, altering its electronic properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the thiadiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride for reduction.
Substituting Reagents: : Alkyl halides, acyl chlorides, and various nucleophiles for substitution reactions.
Major Products
Oxidized Derivatives: : Sulfoxides and sulfones from thiadiazole ring oxidation.
Reduced Derivatives: : Hydrazines from oxadiazole ring reduction.
Substituted Products: : Various substituted thiadiazole and oxadiazole derivatives depending on the specific reagents used.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide has diverse applications across multiple fields:
Chemistry: : Used as a building block for more complex molecules, participating in various organic synthesis reactions.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its role as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: : Utilized in the development of advanced materials, such as polymers with specialized properties.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes involved in metabolic pathways, receptors on cell membranes, or DNA/RNA sequences in microbes.
Pathways Involved: : Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis, leading to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: : Differs by a methyl group instead of an ethyl group on the thiadiazole ring.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: : Features an ethyl group on the oxadiazole ring.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)morpholin-1-yl)acetamide: : Contains a morpholine ring instead of a piperidine ring.
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide stands out due to the combination of its ethylthio group and the structural features of both thiadiazole and oxadiazole rings. This unique structural motif contributes to its distinctive chemical reactivity and broad spectrum of bioactivity, making it a compound of significant interest in various scientific research areas.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S2/c1-4-25-16-21-20-15(26-16)17-12(23)9-22-7-5-11(6-8-22)14-19-18-13(24-14)10(2)3/h10-11H,4-9H2,1-3H3,(H,17,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUMDVKNFNZGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.